Sandorinic acid C

Description

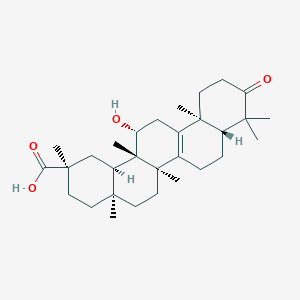

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2R,4aS,6aR,8aR,12aS,14R,14aS,14bR)-14-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-9-8-18-19(28(20,5)11-10-22(25)31)16-23(32)30(7)21-17-27(4,24(33)34)13-12-26(21,3)14-15-29(18,30)6/h20-21,23,32H,8-17H2,1-7H3,(H,33,34)/t20-,21+,23+,26+,27+,28+,29+,30+/m0/s1 |

InChI Key |

ARUDPAROWGJVLG-FUPYXVGYSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)O)C |

Synonyms |

sandorinic acid C |

Origin of Product |

United States |

Isolation and Structural Elucidation

Extraction and Fractionation Methodologies from Plant Biomass

The initial stage in the study of Sandorinic acid C is its separation from the complex matrix of plant biomass. This process requires careful selection of plant material and a systematic series of extraction and purification steps.

Research has successfully isolated this compound from the plant family Meliaceae. Specifically, the compound has been extracted from the stem bark of Sandoricum indicum and Sandoricum koetjape. researchgate.netnih.govresearchgate.net The stem bark is the primary plant part documented for yielding this particular compound, along with its analogs, sandorinic acids A and B. researchgate.netstuartxchange.org

The isolation of pure this compound from the crude plant extract is a meticulous process reliant on chromatographic techniques. researchgate.net

Initial Extraction : The process typically begins with the air-drying and powdering of the plant biomass (stem bark). This material is then subjected to solvent extraction, often using methanol (B129727), to create a crude extract containing a mixture of phytochemicals. maas.edu.mm

Fractionation : This crude extract is then fractionated using column chromatography. Silica gel is a commonly used stationary phase for the separation of triterpenoids. A gradient elution system, employing a combination of solvents such as n-hexane and ethyl acetate, is used to separate the compounds based on their polarity. maas.edu.mm Fractions are collected and monitored, often by Thin Layer Chromatography (TLC).

Purification : Fractions containing the compound of interest undergo further purification. High-Performance Liquid Chromatography (HPLC), particularly preparative or semi-preparative HPLC, is often employed in the final stages to achieve a high degree of purity. unmul.ac.idmdpi.com

Specific Plant Parts Utilized for Isolation (e.g., Stem Bark)

Spectroscopic Approaches for Structural Determination

Once isolated, the precise molecular structure of this compound is determined through a combination of modern spectroscopic methods. Each technique provides unique pieces of information that, when combined, reveal the complete structural puzzle. researchgate.net

NMR spectroscopy is the cornerstone technique for elucidating the complex, polycyclic structure of triterpenoids like this compound. researchgate.netnih.gov

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum reveals the number and chemical environment of protons, while the ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of carbon atoms and classifies them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbons. maas.edu.mmmdpi.com

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are essential for assembling the molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique allows for the connection of different fragments of the molecule, piecing together the entire carbon skeleton and confirming the placement of functional groups and methyl substituents. unmul.ac.idmdpi.com

The collective data from these NMR experiments allows for the unambiguous assignment of the multiflorane-type carbon skeleton and the stereochemistry of this compound.

Table 1: Representative ¹³C NMR Chemical Shift Data for Triterpenoid (B12794562) Skeletons This table provides typical chemical shift ranges for carbon atoms found in structures similar to this compound. Actual values for the compound may vary.

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Methyl (CH₃) | 10 - 35 |

| Methylene (CH₂) | 16 - 45 |

| Methine (CH) | 25 - 65 |

| Oxygen-bearing Methine/Carbon | 50 - 90 |

| Olefinic (C=C) | 115 - 150 |

| Carboxylic Acid (C=O) | 170 - 185 |

| Ketone (C=O) | 205 - 220 |

Data compiled based on general knowledge from sources. libretexts.org

Mass spectrometry provides critical information regarding the compound's molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful, as it provides a highly accurate mass measurement. For this compound, HRESIMS analysis established the molecular formula C₃₀H₄₆O₄. nih.gov This formula corresponds to a molecular weight of approximately 470.7 g/mol . nih.gov Furthermore, the fragmentation patterns observed in the mass spectrum can offer corroborating evidence for the proposed structure by showing predictable losses of small molecules, such as water (H₂O) or carbon dioxide (CO₂), corresponding to the hydroxyl and carboxylic acid functional groups. libretexts.orgnih.gov

IR and UV spectroscopy are used to identify the functional groups present in the molecule. unpak.ac.id

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands indicating its key functional groups. These include a broad absorption for the hydroxyl (-OH) group stretch (around 3400 cm⁻¹), a strong absorption for the ketone carbonyl (C=O) group (around 1710 cm⁻¹), and characteristic absorptions for the carboxylic acid, including a very broad -OH stretch (superimposed on the C-H region around 3000 cm⁻¹) and a carbonyl (C=O) stretch (around 1700 cm⁻¹). uobabylon.edu.iq

Ultraviolet (UV) Spectroscopy : The UV spectrum provides information about conjugated systems within the molecule. The presence of chromophores, such as the enone system (a double bond conjugated with a ketone), would result in characteristic absorption maxima (λmax) in the UV region, confirming this structural feature. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Stereochemical Assignments and Conformational Analysis

The complex polycyclic structure of this compound features multiple stereogenic centers, leading to a specific three-dimensional arrangement that is crucial for its chemical identity and biological interactions. The determination of its stereochemistry and the analysis of its conformational preferences are based on advanced spectroscopic techniques and established principles of stereoisomerism.

Stereochemical Assignments

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms, distinguishing it from its mirror image (enantiomer). spcmc.ac.inlibretexts.org For this compound, the absolute stereochemistry has been determined and is systematically defined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an 'R' (rectus) or 'S' (sinister) descriptor to each chiral center. libretexts.orgchadsprep.comic.ac.uk The IUPAC name for this compound, (2R,4aS,6aR,8aR,12aS,14R,14aS,14bR)-14-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid, explicitly details the configuration at each of its eight stereocenters. nih.gov

The assignment of these configurations is a result of comprehensive structural elucidation studies. While techniques like single-crystal X-ray crystallography provide the most definitive proof of absolute configuration, it can also be established through chemical correlation with compounds of known stereochemistry or by using chiroptical methods like circular dichroism (CD) in conjunction with computational analysis. ic.ac.uk

The specific stereochemical configuration of this compound is summarized in the table below.

| Chiral Center | CIP Assignment |

| C-2 | R |

| C-4a | S |

| C-6a | R |

| C-8a | R |

| C-12a | S |

| C-14 | R |

| C-14a | S |

| C-14b | R |

| Data sourced from PubChem CID 11048975. nih.gov |

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com However, for a rigid polycyclic system like this compound, which is built upon a multiflorane-type triterpenoid skeleton, the conformational freedom is severely restricted. unpak.ac.idresearchgate.net The structure consists of multiple fused rings, which locks the carbon framework into a single, low-energy conformation.

The analysis for this compound focuses on this dominant conformation:

Fused Ring System: The molecule's core is a rigid scaffold where the individual rings (typically six-membered rings in triterpenoids) are unable to undergo the typical "ring-flips" seen in simple cycloalkanes like cyclohexane. wikipedia.org The trans- and cis-fusions between the rings dictate a well-defined and relatively inflexible three-dimensional shape.

Chair/Boat Conformations: Each six-membered ring within the structure adopts a stable conformation, usually a chair form, which minimizes both angle strain and torsional strain. scribd.com However, due to the constraints of the fused system, these are locked into place and cannot interconvert.

In essence, unlike flexible linear molecules, the conformational landscape of this compound is not a dynamic equilibrium of multiple conformers. Instead, it is best described by a single, well-defined ground-state structure imposed by its complex, fused-ring architecture. Any significant deviation from this conformation would introduce prohibitive levels of steric and angle strain. libretexts.org

Biosynthetic Pathways and Precursors

Proposed General Triterpenoid (B12794562) Biosynthesis via Mevalonate (B85504) or MEP Pathways

The biosynthesis of all terpenoids, including triterpenoids, originates from two primary pathways that produce the universal five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govkegg.jp These pathways are the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govplos.org

In plants, these two pathways are compartmentalized. The MEP pathway operates in the plastids and is typically responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org In contrast, the MVA pathway, located in the cytosol and endoplasmic reticulum, is the source for sesquiterpenes (C15) and triterpenes (C30). nih.govrsc.orgfrontiersin.org As Sandorinic acid C is a C30 triterpenoid, its carbon skeleton is derived from precursors supplied by the cytosolic MVA pathway. nih.govresearchgate.net

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then converted to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. plos.orgresearchgate.net Following a series of phosphorylations and a decarboxylation, MVA is transformed into IPP. rsc.org IPP can be readily converted to its isomer, DMAPP, by the enzyme IPP isomerase. rsc.org

The subsequent steps involve the sequential head-to-tail condensation of these C5 units. One molecule of DMAPP is combined with two molecules of IPP to produce the C15 intermediate, farnesyl diphosphate (FPP). kegg.jp The committed step in triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), to yield the C30 hydrocarbon, squalene. nih.govfrontiersin.org Squalene then undergoes epoxidation by squalene epoxidase (SQLE) to form 2,3-oxidosqualene (B107256), the universal precursor for the cyclization of virtually all plant triterpenoids. frontiersin.orgfrontiersin.orgtandfonline.com

Table 1: Key Intermediates and Enzymes in the MVA Pathway Leading to Triterpenoid Precursors

| Intermediate | Enzyme | Description |

|---|---|---|

| Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Condenses two acetyl-CoA molecules. |

| Acetoacetyl-CoA | HMG-CoA synthase (HMGS) | Condenses acetoacetyl-CoA with another acetyl-CoA. |

| HMG-CoA | HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonic acid; a key regulatory step. plos.org |

| Mevalonic Acid | Mevalonate kinase (MVK) | Phosphorylates mevalonic acid. |

| Mevalonate-5-P | Phosphomevalonate kinase (PMVK) | Adds a second phosphate (B84403) group. |

| Mevalonate-5-PP | Diphosphomevalonate decarboxylase (MVD) | Decarboxylates to yield IPP. |

| IPP / DMAPP | IPP Isomerase | Interconverts IPP and DMAPP. rsc.org |

| Farnesyl-PP (FPP) | FPP synthase (FPPS) | Condenses DMAPP with two IPP units. |

| Squalene | Squalene synthase (SQS) | Condenses two FPP molecules head-to-head. frontiersin.org |

| 2,3-Oxidosqualene | Squalene epoxidase (SQLE) | Epoxidizes squalene to form the direct cyclization precursor. tandfonline.com |

Specific Enzymatic Steps in Multiflorane Triterpenoid Formation (If elucidated)

The immense structural diversity of triterpenoids arises from the cyclization of the linear precursor, 2,3-oxidosqualene. tandfonline.com This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational carbon skeletons. frontiersin.orgnih.gov

For multiflorane-type triterpenoids like this compound, the key enzymatic step is the cyclization of 2,3-oxidosqualene into a multiflorane scaffold. Research on other plants has identified specific OSCs responsible for this transformation. For instance, an isomultiflorenol (B1244000) synthase (IMS) was identified in Momordica charantia that converts 2,3-oxidosqualene into isomultiflorenol, a compound with the characteristic multiflorane skeleton. tandfonline.comgenome.jp It is highly probable that a homologous isomultiflorenol synthase exists in Sandoricum indicum, the source of this compound, to produce the core multiflorane ring system. scielo.brscielo.br

Following the formation of the initial isomultiflorenol skeleton, a series of tailoring reactions occur to produce the final specific compound. These modifications are primarily oxidative reactions such as hydroxylations, carboxylations, and ketonizations. beilstein-journals.org These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes known for their role in creating structural diversity in plant secondary metabolites. frontiersin.orgbeilstein-journals.orgfrontiersin.org The structure of this compound, featuring a carboxylic acid group and a hydroxyl group, points to the involvement of multiple CYP-catalyzed oxidation steps after the initial cyclization.

Table 2: Proposed Enzymatic Steps in the Formation of the this compound Backbone

| Substrate | Enzyme Class | Proposed Product | Description |

|---|---|---|---|

| 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | Isomultiflorenol | Cyclization of the linear precursor to form the foundational pentacyclic multiflorane skeleton. tandfonline.com |

| Isomultiflorenol | Cytochrome P450 Monooxygenase (CYP) | Hydroxylated/Oxidized Intermediates | Regio- and stereospecific oxidations at various positions on the multiflorane skeleton. beilstein-journals.orgfrontiersin.org |

| Oxidized Intermediates | Cytochrome P450/Dehydrogenase | This compound | Further oxidations leading to the final carboxylic acid and hydroxyl functionalities. |

Hypothetical Intermediates and Biogenetic Relationships within the Sandorinic Acid Series

This compound was isolated from the stem bark of Sandoricum indicum alongside Sandorinic acids A and B. scielo.brscielo.brresearchgate.net All three compounds are 12β-hydroxymultiflorane triterpenoid acids, suggesting they are closely related products of the same biosynthetic pathway and diverge from a common intermediate. researchgate.net

The shared biogenetic origin implies that after the formation of the core multiflorane skeleton (likely isomultiflorenol), a series of common oxidative modifications occur. The specific differences between Sandorinic acids A, B, and C arise from the action of distinct tailoring enzymes, likely CYPs, that introduce functional groups at different positions.

For example, comparing the known structures of Sandorinic acid B and C reveals a high degree of similarity, with differences in their oxidation patterns. Sandorinic acid B possesses an additional hydroxyl group compared to this compound. This suggests a biosynthetic grid where a common precursor can be acted upon by different hydroxylases to produce the various members of the series. The co-occurrence of these compounds in the same plant tissue further supports the hypothesis of a branched pathway originating from a single multiflorane precursor. scielo.brscielo.br The exact sequence of these oxidative steps and the specific intermediates linking isomultiflorenol to the final Sandorinic acids have not yet been fully elucidated but represent a classic example of enzymatic diversification in plant natural product biosynthesis.

Table 3: Comparison of Sandorinic Acid Series Compounds

| Compound | Molecular Formula | Core Skeleton | Key Functional Groups | Biogenetic Relationship |

|---|---|---|---|---|

| Sandorinic Acid A | C30H46O4 | Multiflorane | 12β-hydroxy, Carboxylic acid | Member of the same biosynthetic pathway. researchgate.netresearchgate.net |

| Sandorinic Acid B | C30H46O5 | Multiflorane | 12β-hydroxy, Carboxylic acid, Additional hydroxyl | Likely derived from a common precursor via an extra hydroxylation step. |

| This compound | C30H46O4 | Multiflorane | 12β-hydroxy, Carboxylic acid | Shares the core structure and key modifications with A and B. |

Biological and Pharmacological Activities: Mechanistic Investigations and in Vitro / in Vivo Non Human Studies

Cytotoxic and Antiproliferative Activities in Cancer Cell Models

Sandorinic acid C has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines, indicating its potential as a subject for further oncological research.

Activity against Leukemia Cell Lines (e.g., P-388, HL-60)

Studies have shown that this compound exhibits cytotoxic activity against murine leukemia P-388 cells. colab.ws In addition to this compound, other related compounds isolated from Sandoricum koetjape have also been evaluated for their effects on human promyelocytic leukemia HL-60 cells, with some demonstrating the ability to induce cytotoxicity. colab.wsresearchgate.net

Table 1: Cytotoxic Activity of this compound against Leukemia Cell Lines

| Cell Line | Activity | Reference |

|---|---|---|

| P-388 | Cytotoxic | colab.ws |

Activity against Colon Cancer Cell Lines (e.g., HCT-116, HT-29)

The antiproliferative potential of compounds structurally related to this compound has been investigated in human colon cancer cell lines. For instance, analogs of andrographolide (B1667393) have shown cell line-specific antiproliferative activity in HCT-116 and HT-29 colorectal cancer cells. nih.gov Other studies have also reported the antiproliferative effects of various compounds on these cell lines. researchgate.netnih.gov

Activity against Breast Cancer Cell Lines (e.g., MCF-7)

Research has extended to the evaluation of cytotoxic effects against breast cancer cell lines. While direct studies on this compound are limited, related compounds and other natural products have been tested against the MCF-7 cell line. mdpi.comnih.govturkjps.org For example, certain chalcones have shown significant inhibitory effects on the growth of MCF-7 cells. mdpi.com

Effects on Lymphocyte Proliferation

Beyond its anticancer potential, this compound and its related compounds have been assessed for their effects on lymphocyte proliferation. researchgate.net This line of inquiry is crucial for understanding the immunomodulatory properties of these natural products.

Modulation of Cellular Apoptosis and Cell Cycle Progression

Mechanistic investigations have explored the role of related compounds in inducing apoptosis and altering cell cycle progression in cancer cells. For example, some studies have shown that certain triterpenoids can induce apoptosis in human leukemia HL-60 cells, as indicated by morphological changes and DNA fragmentation analysis. researchgate.net Furthermore, other compounds have been found to induce cell cycle arrest at the G0/G1 phase in human colon carcinoma HCT116 cells. mdpi.com The regulation of the cell cycle and apoptosis is a critical aspect of cancer development and treatment. nih.govfrontiersin.org

Inhibition of DNA Polymerase β

This compound has been identified as an inhibitor of DNA polymerase β. nih.gov Bioassay-guided fractionation of Sandoricum koetjape led to the isolation of active compounds, including this compound, which demonstrated inhibitory activity against this key enzyme involved in the base excision repair pathway. nih.govscbt.com The inhibition of DNA polymerase β can disrupt DNA repair mechanisms in cancer cells, potentially leading to increased cell death. biorxiv.org

Table 2: IC50 Values for DNA Polymerase β Inhibition

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Active compounds from S. koetjape (1-3) | 20 to 36 | nih.gov |

In Vitro Antimetastatic Effects

Studies have demonstrated the in vitro antimetastatic potential of potassium koetjapate (KKA), a derivative of the co-occurring triterpenoid (B12794562) koetjapic acid, against human colorectal cancer cells (HCT 116) and breast cancer cells (MCF-7). researchgate.netnih.govresearchgate.net An in vitro scratch test on HCT 116 cells showed that KKA significantly inhibited cell migration. nih.gov Treatment with KKA at concentrations of 2.5 µM and 5 µM resulted in a notable decrease in the movement of HCT 116 cells across the wound gap. nih.gov After 6 hours of treatment, the average inhibition of cell migration was 13.9% and 20.41% for 2.5 µM and 5 µM of KKA, respectively. nih.gov Similarly, koetjapic acid (KA) was found to inhibit the invasion and migration of MCF-7 breast cancer cells. nih.gov

Molecular Mechanisms Underlying Antiproliferative Effects

The antiproliferative activity of potassium koetjapate (KKA) has been linked to its ability to modulate critical cellular signaling pathways and protein expression involved in cell growth, survival, and death. researchgate.netresearchgate.net

Research into the molecular mechanisms of KKA has shown its ability to down-regulate key signaling pathways that are often dysregulated in cancer. In studies using HCT 116 human colon cancer cells, treatment with KKA was found to suppress the Notch, Wnt, and hypoxia signaling pathways. researchgate.netnih.govresearchgate.netresearchgate.net These pathways are crucial for cancer cell proliferation, differentiation, and survival, and their inhibition is a key strategy in cancer therapy.

Table 1: Effect of Potassium Koetjapate (KKA) on Signaling Pathways in HCT 116 Cells

| Signaling Pathway | Effect of KKA Treatment | Reference |

|---|---|---|

| Notch | Down-regulation | researchgate.netnih.govresearchgate.net |

| Wnt | Down-regulation | researchgate.netnih.govresearchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell proliferation, differentiation, and apoptosis. frontiersin.orgscienceopen.com The antiproliferative effects of potassium koetjapate (KKA) are associated with its modulation of these pathways. Specifically, KKA treatment has been shown to down-regulate the MAPK/JNK and MAPK/ERK signaling cascades in HCT 116 colorectal cancer cells. researchgate.netnih.govresearchgate.netresearchgate.net The ERK and JNK pathways are often hyperactivated in cancer, promoting uncontrolled cell growth and survival. frontiersin.orgmdpi.com

Potassium koetjapate (KKA) has been demonstrated to induce apoptosis in cancer cells by altering the expression of numerous apoptosis-related proteins. researchgate.netresearchgate.net In HCT 116 cells, KKA treatment leads to the down-regulation of several anti-apoptotic proteins, including Heat Shock Protein 60 (HSP60), Heat Shock Protein 90 (HSP90), B-cell lymphoma 2 (Bcl-2), and Insulin-like growth factor 1 (IGF-1). researchgate.netnih.govresearchgate.netresearchgate.net

Concurrently, KKA up-regulates the expression of proteins that promote apoptosis. researchgate.netnih.govresearchgate.net This includes an increase in TNF-related apoptosis-inducing ligand receptor 1 (TRAILR-1) and receptor 2 (TRAILR-2), the cell cycle inhibitor p27, the costimulatory protein CD40, and the key executioner enzymes of apoptosis, caspase 3 and caspase 8. researchgate.netnih.govresearchgate.netresearchgate.net The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis, while caspases are the central proteases that execute the apoptotic program. frontiersin.orgaging-us.comresearchgate.net

Table 2: Modulation of Apoptotic Proteins by Potassium Koetjapate (KKA) in HCT 116 Cells

| Protein | Function | Effect of KKA Treatment | Reference |

|---|---|---|---|

| Anti-Apoptotic Proteins | |||

| HSP60 | Chaperone, inhibits apoptosis | Down-regulation | researchgate.netnih.govresearchgate.net |

| HSP90 | Chaperone, inhibits apoptosis | Down-regulation | researchgate.netnih.govresearchgate.net |

| Bcl-2 | Inhibits apoptosis | Down-regulation | researchgate.netnih.govresearchgate.net |

| IGF-1 | Growth factor, inhibits apoptosis | Down-regulation | researchgate.netnih.govresearchgate.net |

| Pro-Apoptotic Proteins | |||

| TRAILR-1 | Death receptor | Up-regulation | researchgate.netnih.govresearchgate.net |

| TRAILR-2 | Death receptor | Up-regulation | researchgate.netnih.govresearchgate.net |

| p27 | Cell cycle inhibitor | Up-regulation | researchgate.netnih.govresearchgate.net |

| CD40 | Costimulatory protein | Up-regulation | researchgate.netnih.govresearchgate.net |

| Caspase 3 | Executioner caspase | Up-regulation | researchgate.netnih.govresearchgate.net |

Anti-inflammatory Properties

In Vitro Anti-inflammatory Assays (e.g., TPA-induced inflammation models)

The plant Sandoricum koetjape, from which this compound is derived, has demonstrated anti-inflammatory properties. A crude methanolic extract of the plant's stem showed significant anti-inflammatory activity in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. researchgate.net Bioassay-guided fractionation of this active extract led to the isolation of two other triterpenoids, 3-oxo-12-oleanen-29-oic acid and katonic acid, which were identified as being responsible for the observed anti-inflammatory effects. researchgate.net The inhibitory effect of 3-oxo-12-oleanen-29-oic acid was found to be nearly equivalent to that of the standard anti-inflammatory drug indomethacin. researchgate.net While these findings highlight the anti-inflammatory potential of triterpenoids from S. koetjape, specific studies on the anti-inflammatory activity of this compound in this model were not detailed in the available research.

Attenuation of Inflammatory Mediators (e.g., Nitric Oxide Production in Macrophages)

Inflammation is a complex biological response, and the production of inflammatory mediators such as nitric oxide (NO) by macrophages is a key event. nih.govfrontiersin.org While extracts of Sandoricum koetjape, the plant from which this compound is derived, have demonstrated anti-inflammatory properties, specific data on the effect of isolated this compound on nitric oxide production in macrophages is not available in the current scientific literature. qiagen.comnih.gov Therefore, its capacity to attenuate this specific inflammatory mediator has not been experimentally determined.

Antioxidant Capacity Assessments

Free Radical Scavenging Assays (in vitro)

Antioxidant capacity is often evaluated through in vitro assays that measure a compound's ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). nih.govcabidigitallibrary.orgscielo.br These assays provide an indication of a substance's potential to counteract oxidative stress. d-nb.infonih.govresearchgate.net Despite the known antioxidant properties of extracts from Sandoricum koetjape, there are currently no published studies that specifically report the free radical scavenging activity of purified this compound using DPPH, ABTS, or other similar assays.

Antimicrobial Spectrum and Potency

Antibacterial Activity (e.g., B. cereus, S. aureus, Salmonella enterica)

The investigation of novel antibacterial agents is a critical area of research, with common foodborne pathogens such as Bacillus cereus, Staphylococcus aureus, and Salmonella enterica being frequent targets. openveterinaryjournal.comsciopen.commdpi.com While various extracts from the Sandoricum genus have been screened for antimicrobial properties, there is a lack of specific data concerning the antibacterial activity of isolated this compound. frontiersin.org Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a substance that prevents visible growth of a bacterium, have not been reported for this compound against B. cereus, S. aureus, Salmonella enterica, or other bacterial strains. nih.gov

Antifungal Activity

Similarly, the search for new antifungal compounds is of significant importance. dairypulse.orggoogle.comresearchgate.net Plant-derived compounds are a promising source for such agents. plos.org However, studies detailing the antifungal spectrum and potency of this compound are absent from the scientific literature. There are no available reports on its efficacy, such as MIC values, against any fungal species.

Enzyme Inhibitory Activities

The inhibition of enzymes is a key mechanism for many therapeutic agents. researchgate.net A recent in silico study explored the potential of related compounds, Sandorinic acid A and Sandorinic acid B, as inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. This computational analysis suggested that these compounds may have binding affinities for these enzymes. However, there are no published in vitro or in vivo experimental studies that confirm these findings or investigate the enzyme inhibitory activities of this compound against any enzyme target.

Alpha-Glucosidase and Alpha-Amylase Inhibition (in silico and in vitro)

The inhibition of carbohydrate-hydrolyzing enzymes, such as alpha-glucosidase and alpha-amylase, is a critical therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. innovareacademics.in Computational, or in silico, studies are often employed to predict the binding affinity of compounds to these enzymes, providing a basis for further in vitro and in vivo research.

While computational analyses have been conducted on related compounds, Sandorinic acid A and Sandorinic acid B, specific in silico or in vitro data for this compound is not available in the current scientific literature. researchgate.netresearchgate.net A 2023 study performed molecular docking of compounds from Sandoricum koetjape against α-amylase and α-glucosidase, revealing that Sandorinic acid A and Sandorinic acid B exhibited favorable binding energies. researchgate.net For instance, the binding energy for Sandorinic acid B with α-amylase was reported as -9.3 kcal/mol, interacting with amino acid residues Glu233 and Asp300. researchgate.net However, this study did not include this compound in its analysis.

Table 1: In Silico Docking Results for Sandorinic Acid Derivatives Against α-Amylase and α-Glucosidase No specific data is available for this compound.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Sandorinic acid A | α-Amylase | -8.0 | Gln63, Thr163, Trp59 |

| Sandorinic acid B | α-Amylase | -9.3 | Glu233, Asp300 |

| Sandorinic acid A | α-Glucosidase | -7.2 | Not Specified |

| Sandorinic acid B | α-Glucosidase | -7.8 | Not Specified |

Data sourced from a 2023 study on bioactive compounds from Sandoricum koetjape. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) Inhibition (in silico)

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). lupinepublishers.com The inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it increases acetylcholine levels in the brain, helping to alleviate cognitive symptoms. nih.gov Molecular docking simulations are valuable tools for predicting how potential inhibitors might interact with the active site of AChE. ijrpr.com

A 2024 in silico study investigated the potential of various phytochemicals from Sandoricum koetjape to act as AChE inhibitors. ijrpr.com The study performed molecular docking simulations to evaluate the binding affinity between selected compounds and the AChE enzyme (PDB ID: 1ACJ). While the study mentioned "Sandorinic acid and Meliacin compounds" as part of the phytochemical profile being investigated, it did not report specific binding affinities or interaction data for this compound. ijrpr.com The results highlighted strong binding affinities for other compounds from the same plant, such as Luteolin (-10.1 kcal/mol) and Quercetin (-9.8 kcal/mol). ijrpr.com

Currently, there are no published studies detailing the specific binding energy or the molecular interactions between this compound and the acetylcholinesterase enzyme.

Table 2: In Silico Docking Results of Sandoricum koetjape Phytochemicals Against Acetylcholinesterase (AChE) No specific data is available for this compound.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Luteolin | -10.1 |

| Quercetin | -9.8 |

Data from a 2024 molecular docking study. ijrpr.com

Structure Activity Relationship Sar Studies of Sandorinic Acid C and Analogues

Correlation of Triterpenoid (B12794562) Skeleton Modifications with Biological Activities

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene (B107256). frontiersin.org The foundational carbon skeleton of a triterpenoid is a key determinant of its inherent biological activity. The biosynthesis of these compounds involves enzymes called oxidosqualene cyclases (OSCs), which construct the basic skeleton, such as the multiflorane framework of Sandorinic acid C. frontiersin.org

Influence of Hydroxyl Group Positioning and Functionalization on Activity

The number and position of hydroxyl (-OH) groups on a triterpenoid skeleton are pivotal to its biological activity. nih.govnih.govrsc.org Hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological targets like enzymes and receptors. nih.gov The specific placement of these groups dictates the molecule's three-dimensional conformation and its ability to fit into a target's binding site. mit.edu

Sandorinic acids A, B, and C are a series of 12β-hydroxymultiflorane triterpenoid acids isolated from the stem bark of Sandoricum indicum. researchgate.netnih.gov They share the same multiflorane skeleton but differ in their functional groups, providing a direct model for studying the influence of hydroxylation.

Sandorinic acid A

Sandorinic acid B

This compound

The subtle structural variations among these three compounds, particularly in the functional groups attached to the core skeleton, lead to differences in their observed biological activities. Studies show that the introduction of a hydroxyl group can increase hydrogen bonding interactions with a target protein, which may enhance inhibitory activity. nih.gov The precise location of this functionalization is critical, as it affects the molecule's electrostatic potential and binding orientation within a protein's active site. nih.govrsc.org

Comparative SAR Analysis with Related Multiflorane and Oleanane (B1240867) Triterpenoids

To better understand the SAR of this compound, it is useful to compare its activity with structurally related triterpenoids. Sandorinic acids A and B, koetjapic acid (a seco-ring A oleanane triterpene), and katonic acid (an oleanane-type triterpene) have all been isolated from Sandoricum species and evaluated for bioactivity. researchgate.netresearchgate.net

A study evaluating Sandorinic acids A-C and other known triterpenes for their inhibitory activity against several tumor cell lines provides comparative data. researchgate.netnih.gov This allows for a direct assessment of how the specific structural features of each compound correlate with its cytotoxic effects. Koetjapic acid, for example, has demonstrated notable anti-inflammatory and anticancer properties. researchgate.net Triterpenoids like katonic acid and sandorinic acid A have also shown cytotoxic activity against leukemia, colon, and breast cancer cell lines. researchgate.netresearchgate.net

The table below summarizes the cytotoxic activities (IC₅₀ values) of these related triterpenoids against various cancer cell lines, as reported in scientific literature.

| Compound | Triterpenoid Type | Cell Line | IC₅₀ (µg/mL) |

| Sandorinic acid A | Multiflorane | P388 | >10 |

| L1210 | >10 | ||

| KB | >10 | ||

| Sandorinic acid B | Multiflorane | P388 | >10 |

| L1210 | >10 | ||

| KB | >10 | ||

| This compound | Multiflorane | P388 | >10 |

| L1210 | >10 | ||

| KB | >10 | ||

| Koetjapic acid | Seco-oleanane | P388 | 2.0 |

| L1210 | 4.8 | ||

| KB | 3.5 | ||

| Katonic acid | Oleanane | P388 | 1.8 |

| L1210 | 3.5 | ||

| KB | 3.0 | ||

| Data sourced from studies on triterpenoids isolated from Sandoricum indicum. researchgate.netnih.gov |

This comparative analysis indicates that under the tested conditions, the oleanane and seco-oleanane skeletons of katonic acid and koetjapic acid conferred more potent cytotoxicity than the multiflorane skeleton of Sandorinic acids A, B, and C against these specific cell lines.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational methods are powerful tools for elucidating SAR by simulating the interaction between a small molecule and its biological target at the molecular level. ajchem-a.comnih.gov Techniques like molecular docking predict the preferred orientation and binding affinity of a ligand when bound to a receptor or enzyme. nih.govmdpi.com

Molecular docking studies involve preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. ajchem-a.comijrpr.com The software then calculates the most stable binding poses and scores them based on binding energy, which indicates the strength of the interaction. mdpi.com This approach allows researchers to identify key amino acid residues involved in the binding and understand how specific functional groups on the ligand contribute to this interaction. researchgate.net

For instance, a molecular docking study was performed on phytochemicals from Sandoricum koetjape, including the related Sandorinic acid B, to analyze their interactions with the acetylcholinesterase enzyme. ijrpr.com Such in silico analyses can screen virtual libraries of compounds, predict their activity, and guide the synthesis of new, more potent analogues. creative-proteomics.com Other computational tools, like the calculation of Molecular Electrostatic Potential (MEP), can identify electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic interactions with a target. nih.govajchem-a.com These computational approaches, combined with experimental data, provide a comprehensive understanding of the SAR of compounds like this compound. uokerbala.edu.iq

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

As of the current scientific literature, a total synthesis for Sandorinic acid C has not been reported. The total synthesis of complex pentacyclic triterpenoids is a formidable challenge in organic chemistry due to their dense stereochemical complexity and intricate ring systems.

The general strategies for constructing such molecules often involve:

Convergent Strategies: Assembling smaller, less complex fragments of the molecule and then joining them together in the later stages of the synthesis.

Biomimetic Approaches: Mimicking the proposed biosynthetic pathways, often involving a cascade of cyclization reactions from a linear precursor like squalene (B77637).

Relay Synthesis: Starting from a more readily available, structurally related natural product to bypass the difficult early steps of assembling the core structure.

Landmark total syntheses, such as those of vitamin B12, showcase the immense complexity and dedication required for such endeavors wikipedia.org. The development of a total synthesis for this compound would be a significant achievement, providing a renewable source of the compound and enabling the creation of analogues that are not accessible through modification of the natural product.

Semisynthesis of this compound Derivatives for Enhanced Biological Performance

Semisynthesis, the chemical modification of a naturally occurring starting material, is a common strategy to produce derivatives of complex molecules like this compound. This approach is often more practical than total synthesis and allows for the generation of a library of related compounds for biological screening. While specific semisynthetic studies on this compound are not documented, strategies can be inferred based on its structure and on work with related triterpenoids.

A pertinent example is the derivatization of koetjapic acid, another triterpenoid (B12794562) isolated from Sandoricum koetjape. To overcome the poor water solubility of koetjapic acid, which hinders its biological efficacy, its potassium salt, potassium koetjapate, was produced through a semisynthetic method to study its anti-colon cancer properties researchgate.net.

Given the structure of this compound, which features carboxylic acid and hydroxyl functional groups, several derivatization strategies could be employed to enhance its performance:

Esterification and Amidation: The carboxylic acid group is a prime target for modification. Conversion to a variety of esters or amides can modulate the compound's polarity, solubility, and ability to cross cell membranes.

Salt Formation: As with koetjapic acid, converting the carboxylic acid to a salt (e.g., with potassium or sodium) can significantly improve aqueous solubility.

Modification of Hydroxyl Groups: The hydroxyl groups on the triterpenoid skeleton can be acylated or etherified to alter lipophilicity and potentially interact differently with biological targets.

These modifications are standard practice in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

Strategies for Chemical Modification to Explore Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying a lead compound and assessing the biological activity of the resulting derivatives, a pharmacophore model can be developed. For this compound, while specific SAR studies are not available, general strategies for triterpenoids can be outlined.

The primary points for chemical modification on the this compound scaffold to probe SAR would include:

The Carboxylic Acid Group: Investigating the necessity of the acidic proton by converting the group to its corresponding ester, amide, or alcohol. The size and electronic properties of the ester or amide substituent can be varied to map the steric and electronic requirements of the binding pocket.

The Hydroxyl Groups: The position and stereochemistry of hydroxyl groups are often critical for the activity of triterpenoids. The impact of these groups can be studied by their removal (deoxygenation), inversion of stereochemistry, or conversion to other functional groups like ketones or ethers.

The Multiflorane Skeleton: While more synthetically challenging, modification of the carbon skeleton itself, for instance by introducing unsaturation or altering ring conformations, can provide deeper insights into the structural requirements for activity.

The table below summarizes potential modifications and their rationale in the context of an SAR study for this compound.

| Modification Site | Potential Modification | Rationale for SAR Study |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Salt formation | To determine the importance of the acidic proton and the steric/electronic tolerance for substituents at this position. |

| Hydroxyl Groups | Acylation, Etherification, Oxidation to ketone, Deoxygenation | To probe the role of hydrogen bonding and the steric and electronic effects of these groups on biological activity. |

| Alkene in Ring C | Epoxidation, Dihydroxylation, Hydrogenation | To assess the influence of the double bond on the overall conformation and its potential interaction with biological targets. |

By creating a diverse set of derivatives and evaluating their biological activity, researchers can build a comprehensive understanding of the SAR for the multiflorane triterpenoid class, which could guide the design of more potent and selective therapeutic agents.

Advanced Analytical Methodologies in Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of natural products. For non-chromophoric triterpenoids like Sandorinic acid C, which lack significant UV absorption at higher wavelengths, HPLC methods are typically developed using low-wavelength UV detection. The primary applications of HPLC in the context of this compound include assessing the purity of isolated samples and quantifying the compound in crude extracts or fractions from Sandoricum species. rjptonline.orgnih.gov

A typical analytical method for the purity determination and quantification of this compound would employ a reversed-phase C18 column. nih.govsci-hub.ru The separation is commonly achieved using an isocratic or gradient mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an acidic aqueous solution, like 0.1-0.2% phosphoric acid or formic acid. nih.govkoreascience.kr The acidic modifier helps to suppress the ionization of the carboxylic acid group on the molecule, leading to sharper peaks and better chromatographic resolution. Detection is often set at a low wavelength, typically around 205-210 nm, due to the absorbance of the carbonyl and carboxyl functional groups. rjptonline.org

Method validation is a critical step to ensure the reliability of quantitative results. A well-validated HPLC method for this compound would demonstrate linearity, precision, accuracy, and sensitivity, with parameters similar to those established for other pentacyclic triterpenoids. sci-hub.rukoreascience.kr

Table 1: Representative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Details |

|---|---|

| Chromatographic System | HPLC with UV/Vis Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.2% Phosphoric Acid in Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Linearity (R²) (Typical) | ≥ 0.999 |

| Precision (RSD %) (Typical) | < 2% |

| Accuracy (Recovery %) (Typical) | 98-102% |

| Limit of Detection (LOD) (Typical) | 5-10 ng/mL |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

The analysis of this compound within its natural source, such as the stem bark extract of Sandoricum indicum, requires techniques that offer high sensitivity and selectivity due to the complexity of the matrix. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful hyphenated technique for this purpose. nih.govlcms.cz It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the detection and tentative identification of compounds in intricate mixtures. eurekaselect.commdpi.com

For the analysis of complex extracts, a gradient elution on a C18 column is typically used to separate a wide range of compounds with varying polarities. mdpi.com The mass spectrometer, often equipped with an electrospray ionization (ESI) source, can be operated in both positive and negative ion modes to detect a broad spectrum of metabolites. smujo.idmdpi.com In negative ion mode, this compound would be expected to produce a deprotonated molecular ion [M-H]⁻.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and metabolite identification. nih.govnih.gov Through collision-induced dissociation (CID), the parent ion is fragmented to produce a characteristic pattern of product ions. For triterpenoid (B12794562) acids like this compound, common fragmentation pathways include the loss of a carboxylic acid group (-44 or -46 Da) and subsequent water losses (-18 Da). nih.govuva.nl This fragmentation data, combined with high-resolution mass measurements to determine elemental composition, allows for the tentative identification of this compound and its potential metabolites in biological samples. nih.govspectroscopyonline.com

Table 2: Representative LC-MS/MS Data for Tentative Identification of this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Parent Ion (m/z) | [M-H]⁻ (Calculated: 469.3323 for C₃₀H₄₅O₄⁻) |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Major Fragment Ion 1 (m/z) | [M-H-H₂O]⁻ (Loss of water) |

| Major Fragment Ion 2 (m/z) | [M-H-HCOOH]⁻ (Loss of formic acid) |

| Application | Identification in crude extracts; Metabolite profiling in in vitro/in vivo studies |

Spectroscopic Techniques for High-Throughput Screening and Conformational Studies

Beyond separation sciences, various spectroscopic techniques are vital for advancing the research on this compound. These methods are employed for high-throughput screening (HTS) to quickly assess biological activity and for detailed conformational analysis to understand structure-activity relationships.

High-throughput screening assays are essential in early-stage drug discovery to evaluate large numbers of compounds for a specific biological target. nih.gov For compounds like this compound, which has been evaluated for cytotoxic effects, cell-based HTS assays are commonly used. researchgate.netmdpi.com These assays often rely on spectroscopic measurements, such as changes in absorbance or fluorescence, to determine cell viability. researchgate.netresearchgate.net For example, the MTT assay uses a colorimetric change, measured by a spectrophotometer, to quantify metabolically active cells after exposure to the test compound. researchgate.net Such HTS methods allow for the rapid screening of natural product libraries or fractions to identify "hits" like this compound that warrant further investigation. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, while fundamental for initial structure elucidation, is also a powerful tool for studying the three-dimensional conformation of complex molecules in solution. mdpi.comnih.gov For flexible molecules like triterpenoids, understanding the preferred conformation is key to deciphering their interaction with biological targets. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing crucial distance constraints for building a 3D model of this compound. unpak.ac.idresearchgate.net Computational modeling, guided by experimental NMR data, can further refine the conformational landscape of the molecule. mdpi.com

Table 3: Spectroscopic Techniques and Their Applications for this compound

| Technique | Application | Research Finding / Information Provided |

|---|---|---|

| UV-Vis Spectroscopy | High-Throughput Screening (e.g., in cytotoxicity assays) | Quantification of cell viability (e.g., formazan (B1609692) dye absorbance) to determine IC₅₀ values. |

| Fluorescence Spectroscopy | High-Throughput Screening | Measurement of fluorescent probes to assess cell health, membrane integrity, or specific enzyme activity. |

| Nuclear Magnetic Resonance (NMR) | Conformational Analysis | Determination of the 3D structure and dynamic properties in solution through techniques like NOESY. |

| Circular Dichroism (CD) | Conformational Studies | Provides information on the stereochemistry and secondary structure elements of the molecule. |

Future Perspectives in Sandorinic Acid C Research

Comprehensive Elucidation of Upstream and Downstream Biosynthetic Pathways

A complete understanding of how Sandorinic acid C is synthesized in nature is fundamental for its potential biotechnological production. Triterpenoids are complex molecules whose biosynthesis involves numerous enzymatic steps. frontiersin.org

The upstream pathway begins in the plant cell's cytosol with the mevalonic acid (MVA) pathway, which produces the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgfrontiersin.org These precursors are sequentially assembled into squalene (B77637), which is then oxidized to form 2,3-oxidosqualene (B107256). frontiersin.org

The critical branching point for this compound biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). For multiflorane-type triterpenoids, the key enzyme is isomultiflorenol (B1244000) synthase (IMS), which shapes the linear precursor into the characteristic multiflorane carbon skeleton, isomultiflorenol. tandfonline.comgenome.jp

The downstream pathway involves a series of post-cyclization modifications that tailor the isomultiflorenol scaffold to yield this compound and its related compounds, Sandorinic acid A and B. These modifications are primarily carried out by two families of enzymes:

Cytochrome P450 monooxygenases (P450s): These enzymes introduce oxygen atoms at specific positions on the triterpenoid (B12794562) skeleton through hydroxylation and oxidation reactions. frontiersin.org

UDP-dependent glycosyltransferases (UGTs): These enzymes attach sugar moieties to the molecule, which can significantly alter its solubility and biological activity. frontiersin.org

Future research must focus on identifying the specific OSC, P450, and potentially UGT genes from S. koetjape responsible for converting 2,3-oxidosqualene into this compound. This will provide the genetic blueprint necessary for metabolic engineering and heterologous production.

Table 1: Proposed Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Precursor | Product | Role |

| Squalene synthase (SQS) | Farnesyl diphosphate (FPP) | Squalene | Upstream precursor synthesis |

| Squalene epoxidase (SQLE) | Squalene | 2,3-oxidosqualene | Upstream precursor synthesis |

| Isomultiflorenol synthase (OSC) | 2,3-oxidosqualene | Isomultiflorenol | Formation of the core multiflorane skeleton |

| Cytochrome P450s (P450s) | Isomultiflorenol | Oxidized intermediates | Downstream tailoring (e.g., hydroxylation, carboxylation) |

Identification of Novel Molecular Targets and Signaling Networks

Preliminary research has begun to map the potential biological targets of sandorinic acids. In silico molecular docking studies are a powerful tool for predicting interactions between a compound and protein targets. Such studies have suggested that Sandorinic acids A and B may act as inhibitors of key metabolic enzymes, including α-amylase and α-glucosidase, indicating a potential role in modulating carbohydrate metabolism. researchgate.net Another computational study identified acetylcholinesterase (AChE), an enzyme critical for neurotransmission, as a potential molecular target for sandorinic acids. ijrpr.com

While direct studies on this compound are limited, research on the closely related triterpenoid, Koetjapic acid (KJA), isolated from the same plant, provides valuable clues. KJA has been shown to modulate several critical intracellular signaling networks implicated in cancer progression. researchgate.net These pathways represent high-priority areas for investigation for this compound:

Wnt Signaling Pathway: KJA causes a down-regulation of this pathway, which is often hyperactivated in colorectal cancer. researchgate.net

Hypoxia-Inducible Factor (HIF-1α) Pathway: KJA has been observed to down-regulate the HIF-1α pathway. researchgate.net

MAPK/JNK and MAPK/ERK Pathways: These pathways, part of the mitogen-activated protein kinase family, are also down-regulated by KJA. researchgate.net

NF-κB Signaling Pathway: In contrast to the others, this pathway, which is involved in inflammation and cell survival, is reportedly up-regulated by KJA. researchgate.net

Future work should aim to validate the predicted targets of this compound using biochemical assays and explore its effects on the signaling networks identified for KJA to determine if it shares a similar mechanism of action.

Rational Design and Synthesis of Mechanistically Targeted Derivatives

With identified molecular targets, the rational design of novel derivatives of this compound can be undertaken to create compounds with enhanced efficacy, selectivity, and improved physicochemical properties. A significant challenge with many natural triterpenoids is their poor water solubility and bioavailability, which can limit their therapeutic application. researchgate.net

The goals for designing this compound derivatives would include:

Improved Target Affinity: Based on molecular docking models of this compound with targets like α-glucosidase or AChE, modifications to its functional groups (e.g., hydroxyl or carboxylic acid moieties) can be designed to enhance binding interactions within the protein's active site. researchgate.netijrpr.com

Enhanced Solubility: Chemical modifications, such as the synthesis of salt forms (e.g., potassium salts) or the addition of polar functional groups, can improve aqueous solubility, as has been successfully demonstrated for the related Koetjapic acid. nih.gov

Increased Bioavailability: Structural modifications can be made to improve absorption and metabolic stability, leading to better performance in biological systems. researchgate.net

Synthesis of these derivatives can be achieved through semi-synthetic modifications of the natural product or through biotransformation, which uses microorganisms or their enzymes to perform specific chemical reactions on the substrate. nih.gov These rationally designed derivatives would then require rigorous testing to confirm their improved activity and properties.

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Efficacy and Mechanistic Validation

To thoroughly evaluate the biological activity of this compound and its future derivatives, a suite of advanced and relevant biological models is necessary.

In Vitro Models: Initial studies have shown that Sandorinic acids A-C possess inhibitory activity against various tumor cell lines. researchgate.netniscpr.res.in Future research should expand on this using a panel of well-characterized human cancer cell lines to determine the breadth of its anticancer activity. Relevant cell lines, based on studies of related compounds from S. koetjape, include HCT-116 (colorectal carcinoma), MCF-7 (breast cancer), and HepG2 (hepatocarcinoma). researchgate.net

For mechanistic validation, several advanced in vitro assays can be employed:

Cell Viability and Proliferation Assays: Methods like the MTT assay or clonogenic survival assays can quantify the cytotoxic and anti-proliferative effects. researchgate.net

Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as DNA fragmentation analysis, Hoechst staining for nuclear condensation, and flow cytometry for mitochondrial membrane potential (using dyes like Rhodamine 123) are essential. researchgate.net

Cell Migration and Invasion Assays: The anti-metastatic potential can be assessed using scratch wound healing assays or modified Boyden chamber assays (e.g., Matrigel invasion assay). nih.gov

Proteome Profiler Arrays: These arrays can simultaneously measure the expression levels of dozens of proteins related to specific pathways, such as apoptosis, providing a broad overview of the compound's molecular effects. nih.gov

In Vivo (Non-Human) Models: Promising in vitro results must be validated in living organisms. The standard preclinical model for evaluating anticancer triterpenoids is the athymic nude mouse xenograft model. cimap.res.innih.gov In this model, human cancer cells (e.g., HCT-116) are implanted into immunocompromised mice, which then develop tumors. nih.gov The efficacy of this compound administered orally or via injection would be assessed by measuring tumor growth inhibition over time. nih.gov Other animal models, such as zebrafish, have also been used for studying the effects of triterpenoids on cancer progression and can be valuable for high-throughput screening. bohrium.com

Table 2: Recommended Preclinical Models for this compound Research

| Model Type | Specific Model | Purpose |

| In Vitro | Human Cancer Cell Lines (e.g., HCT-116, MCF-7) | Efficacy (Cytotoxicity, Anti-proliferation) |

| In Vitro | Apoptosis Assays (e.g., DNA fragmentation, MMP) | Mechanistic Validation (Induction of Apoptosis) |

| In Vitro | Cell Migration Assays (e.g., Scratch Assay) | Mechanistic Validation (Anti-metastatic potential) |

| In Vivo | Athymic Nude Mouse Xenograft | Efficacy (Tumor Growth Inhibition) |

Exploration of Synergistic Activities with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance efficacy, overcome drug resistance, and reduce side effects. Future research should investigate the potential for this compound to act synergistically with other compounds.

While no synergistic studies have been performed on this compound itself, research on other triterpenoids provides a strong rationale for this approach. For example, the triterpenoids ursolic acid and oleanolic acid have demonstrated synergistic antibacterial activity when used in combination. mdpi.comresearchgate.net Studies have also shown that combining triterpenoids with flavonoids can enhance their antimicrobial effects. nih.gov

Given the cytotoxic activity of this compound against cancer cells, key areas for synergistic exploration include:

Combination with Conventional Chemotherapeutics: Testing this compound alongside standard-of-care chemotherapy drugs (e.g., doxorubicin, 5-fluorouracil) could reveal combinations that are more effective at killing cancer cells than either agent alone.

Combination with Other Phytochemicals: Exploring combinations with other bioactive compounds from S. koetjape or other plants could uncover potent natural product synergies.

Combination with Antibiotics: Based on the precedent set by other triterpenoids, investigating its potential to enhance the activity of antibiotics against resistant bacterial strains is a worthwhile endeavor. mdpi.com

The checkerboard assay is a standard in vitro method used to systematically test pairs of compounds at different concentrations to quantify synergistic, additive, or antagonistic interactions. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

For this compound to become a viable therapeutic agent, scalable and sustainable methods for its production must be developed.

Biotechnological Production: Relying on extraction from the bark of S. koetjape is not sustainable for large-scale production. Metabolic engineering offers a promising alternative by transferring the compound's biosynthetic pathway into a microbial host. oup.com Saccharomyces cerevisiae (baker's yeast) is an ideal chassis organism for producing complex plant triterpenoids due to its eukaryotic nature and inherent MVA pathway. biorxiv.orgnih.gov

The strategy for biotechnological production would involve:

Pathway Elucidation and Gene Discovery: Identifying all the necessary genes from S. koetjape as outlined in section 8.1.

Host Engineering: Modifying the yeast's native metabolism to increase the supply of the precursor acetyl-CoA and the triterpenoid backbone, 2,3-oxidosqualene. rsc.org

Heterologous Expression: Introducing the plant genes for the isomultiflorenol synthase and the specific P450s that produce this compound into the engineered yeast. biorxiv.org

Process Optimization: Optimizing fermentation conditions (e.g., pH, temperature, nutrient feed) and potentially using advanced synthetic biology techniques like enzyme co-localization or compartmentalization to maximize yield. nih.govfrontiersin.org

Sustainable Sourcing Strategies: While biotechnological production is the long-term goal, near-term research will still rely on sourcing from the plant. Sandoricum koetjape is a tropical tree native to Southeast Asia. daleysfruit.com.au Sustainable sourcing practices are crucial to prevent over-exploitation and ecological damage. This includes:

Cultivation over Wild Harvesting: Promoting the cultivation of the tree in agroforestry systems, mixed gardens, or dedicated plantations rather than harvesting from wild, and often protected, forests. smujo.idresearchgate.net

Community Engagement: Working with local and indigenous communities who possess traditional knowledge of the plant to ensure fair and equitable benefit-sharing from its commercialization. smujo.id

Waste Valorization: Investigating the potential of other parts of the plant, such as leaves or fruit peels which are often discarded, as a source for this compound or other valuable bioactive compounds. scribd.com

Implementing certified sustainable harvesting protocols, similar to those for other agricultural commodities, would ensure the responsible procurement of plant material for research and development. cifor-icraf.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.